3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, an azetidine ring, and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary targets of the compound “3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione” are currently unknown . Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to interact with various biological targets . The presence of sulfur in these motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to affect various biological pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to have diverse therapeutic and pharmaceutical activity .
Action Environment
It is known that the synthesis of thiazolidine motifs can be influenced by various agents, yielding different results in terms of selectivity, purity, and pharmacokinetic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with azetidine-3-amine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and azetidine-containing molecules. Examples include:
- 3-(2-benzoylazetidin-3-yl)-1,3-thiazolidine-2,4-dione
- 3-(1-benzoylazetidin-3-yl)-1,3-thiazolidine-2,4-dione .
Uniqueness
What sets 3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione apart is the presence of the trifluoromethyl group, which can enhance its biological activity and stability.
Properties
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-4-2-1-3-9(10)12(21)18-5-8(6-18)19-11(20)7-23-13(19)22/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZEZRYEWDLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.